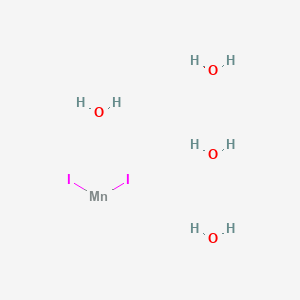
Manganese (II) iodide,hydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese (II) iodide, hydrous, is a chemical compound composed of manganese and iodide ions, with the chemical formula MnI₂(H₂O)ₙ. The tetrahydrate form is a pink solid, while the anhydrous form is beige . This compound features octahedral manganese centers and is known for its solubility in water .
Synthetic Routes and Reaction Conditions:
Anhydrous Form: The anhydrous form of manganese (II) iodide can be prepared by directly reacting manganese with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
Tetrahydrate Form: The tetrahydrate form can be synthesized by treating manganese (II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrially, manganese (II) iodide is produced using similar methods, with careful control of reaction conditions to ensure purity and yield. The use of high-purity manganese and iodine, along with controlled dehydration processes, is crucial for large-scale production .
Types of Reactions:
Oxidation: In basic solutions, manganese (II) iodide can undergo oxidation. For example, hydrogen peroxide can oxidize Mn(II) to Mn(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Reduction: Manganese (II) iodide can be reduced under specific conditions, though this is less common compared to its oxidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in reactions involving manganese (II) iodide.
Reducing Agents: Various reducing agents can be used, depending on the desired reaction pathway.
Major Products:
Aplicaciones Científicas De Investigación
Manganese (II) iodide, hydrous, has several applications in scientific research:
Biology: While not as common, manganese (II) iodide can be used in biological studies to investigate the role of manganese in biological systems.
Medicine: Research into manganese-based compounds for medical applications is ongoing, though manganese (II) iodide itself is not widely used in medicine.
Industry: It is often used in the lighting industry as a source of manganese ions or iodide ions.
Mecanismo De Acción
The mechanism by which manganese (II) iodide exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Manganese (II) Fluoride (MnF₂)
- Manganese (II) Chloride (MnCl₂)
- Manganese (II) Bromide (MnBr₂)
- Iron (II) Iodide (FeI₂)
- Cobalt (II) Iodide (CoI₂)
Comparison:
- Manganese (II) Iodide vs. Manganese (II) Chloride: Both compounds feature manganese in the +2 oxidation state, but manganese (II) iodide has a larger ionic radius due to the iodide ion, affecting its solubility and reactivity.
- Manganese (II) Iodide vs. Iron (II) Iodide: While both compounds contain iodide ions, the different metal ions (manganese vs. iron) result in distinct chemical properties and reactivities .
Manganese (II) iodide, hydrous, stands out due to its unique combination of manganese and iodide ions, making it valuable in specific industrial and research applications.
Propiedades
Fórmula molecular |
H8I2MnO4 |
|---|---|
Peso molecular |
380.81 g/mol |
Nombre IUPAC |
diiodomanganese;tetrahydrate |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Clave InChI |
XJZJNPHDXBLNHA-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.[Mn](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



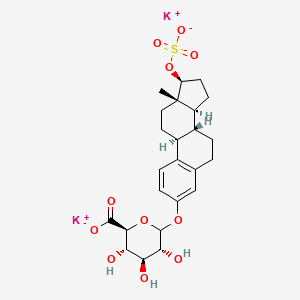

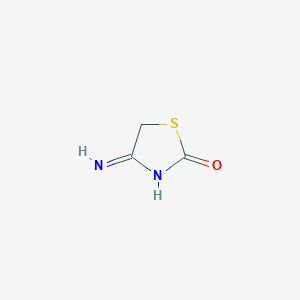
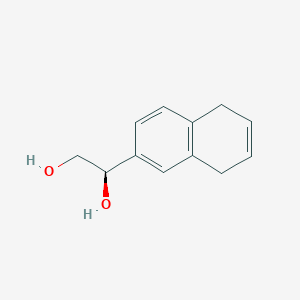
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
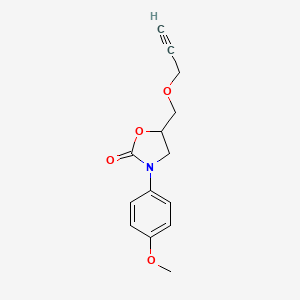
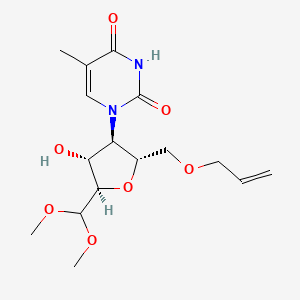
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
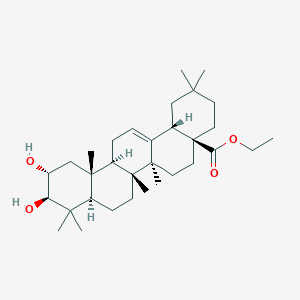
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
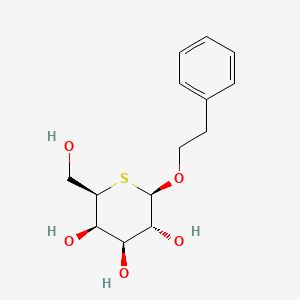
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
